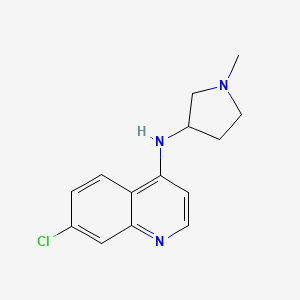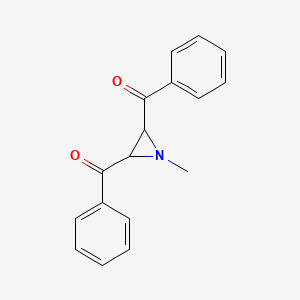![molecular formula C16H14N2O2 B11856142 Ethyl 5-phenylpyrazolo[1,5-A]pyridine-3-carboxylate CAS No. 99446-40-9](/img/structure/B11856142.png)
Ethyl 5-phenylpyrazolo[1,5-A]pyridine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-phenylpyrazolo[1,5-A]pyridine-3-carboxylate is a heterocyclic compound that belongs to the pyrazolo[1,5-A]pyridine family. These compounds are known for their diverse biological activities and have attracted significant interest in medicinal chemistry and material science due to their unique structural properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 5-phenylpyrazolo[1,5-A]pyridine-3-carboxylate can be synthesized through various synthetic routes. One common method involves the condensation of ethyl 5-amino-1H-pyrazole-4-carboxylate with 4,4-difluoro-1-phenylbutane-1,3-dione . The reaction typically requires anhydrous conditions and is carried out in the presence of a base such as sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 5-phenylpyrazolo[1,5-A]pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst such as iron or aluminum chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or alkylated products.
Aplicaciones Científicas De Investigación
Ethyl 5-phenylpyrazolo[1,5-A]pyridine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials with unique photophysical properties.
Mecanismo De Acción
The mechanism of action of Ethyl 5-phenylpyrazolo[1,5-A]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparación Con Compuestos Similares
Similar Compounds
Pyrazolo[1,5-A]pyrimidine: Known for its anticancer and enzymatic inhibitory activities.
Pyrazolo[5,1-C]triazine: Exhibits a broad range of biological activities, including antimicrobial and antitumor effects.
Thieno[2,3-B]pyridine: Investigated for its potential as an anti-inflammatory and antimicrobial agent.
Uniqueness
Ethyl 5-phenylpyrazolo[1,5-A]pyridine-3-carboxylate is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in medicinal chemistry and material science .
Propiedades
Número CAS |
99446-40-9 |
|---|---|
Fórmula molecular |
C16H14N2O2 |
Peso molecular |
266.29 g/mol |
Nombre IUPAC |
ethyl 5-phenylpyrazolo[1,5-a]pyridine-3-carboxylate |
InChI |
InChI=1S/C16H14N2O2/c1-2-20-16(19)14-11-17-18-9-8-13(10-15(14)18)12-6-4-3-5-7-12/h3-11H,2H2,1H3 |
Clave InChI |
QSTFAUBSGZTJKW-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C2C=C(C=CN2N=C1)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![1-[3-(Pyridin-3-yl)-4-oxa-1,2-diazaspiro[4.5]dec-2-en-1-yl]ethan-1-one](/img/structure/B11856130.png)

![9-Benzyl-1-oxa-6,9-diazaspiro[4.5]decane-7,10-dione](/img/structure/B11856136.png)
